7-(5-Fluoropyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde
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Overview
Description
7-(5-Fluoropyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde is a complex organic compound that features a fluorinated pyridine ring and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(5-Fluoropyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde typically involves multi-step organic reactions. One common approach includes the fluorination of pyridine derivatives followed by the formation of the benzodioxole ring. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of green solvents are often employed to minimize environmental impact and improve safety .
Chemical Reactions Analysis
Types of Reactions: 7-(5-Fluoropyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents on the pyridine or benzodioxole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and bases are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups like halides or alkyl groups .
Scientific Research Applications
7-(5-Fluoropyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism by which 7-(5-Fluoropyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s fluorinated pyridine ring is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
- 5-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolol[1,5-a]pyrimidin-7-one
- 2-Fluoropyridine
- Pentafluoropyridine
Uniqueness: 7-(5-Fluoropyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde stands out due to its unique combination of a fluorinated pyridine ring and a benzodioxole moiety. This structural arrangement imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not commonly found in other similar compounds .
Properties
IUPAC Name |
7-(5-fluoropyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO3/c14-10-3-9(4-15-5-10)11-1-8(6-16)2-12-13(11)18-7-17-12/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDGHPQSHHTZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)C3=CC(=CN=C3)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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